A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed theoretical framework for the spectroscopic characterization of this and structurally related molecules.
Introduction: The Significance of NMR in Characterizing Novel Heterocycles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry and drug discovery for the unambiguous determination of molecular structure. For novel heterocyclic compounds such as 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, NMR provides critical information on the electronic environment and connectivity of each atom. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry. The specific substitution pattern of the title compound, featuring a hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and a thienyl moiety, presents a unique spectroscopic challenge and opportunity. Understanding the interplay of these substituents is key to predicting and interpreting its NMR spectra.
The compound can exist in two tautomeric forms: the 3-hydroxy form and the pyridazin-3(2H)-one form. The pyridazin-3(2H)-one tautomer is generally the more stable form in solution for related structures, and this equilibrium will significantly influence the observed NMR chemical shifts.[1][2] This guide will primarily focus on the analysis of the major pyridazin-3(2H)-one tautomer.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the major tautomer, 6-(2-thienyl)-4-(trifluoromethyl)pyridazin-3(2H)-one. These predictions are based on the analysis of substituent effects documented in the literature for similar pyridazine and heterocyclic systems.[1][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in a typical deuterated solvent (e.g., DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Prediction |
| H5 | 7.8 - 8.2 | s | - | The proton at the C5 position is expected to be a singlet and significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the trifluoromethyl group at C4. |
| H3' | 7.3 - 7.5 | dd | J ≈ 3.5, 1.0 | This proton on the thienyl ring is coupled to both H4' and H5'. |
| H4' | 7.1 - 7.3 | t | J ≈ 4.0 | The H4' proton will appear as a triplet due to coupling with H3' and H5'. |
| H5' | 7.6 - 7.8 | dd | J ≈ 5.0, 1.0 | This proton is coupled to H4' and H3'. |
| NH | 12.0 - 14.0 | br s | - | The N-H proton of the pyridazinone ring is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in a typical deuterated solvent (e.g., DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C3 | 160 - 165 | The carbonyl carbon (C3) of the pyridazinone ring is expected to resonate at a significantly downfield chemical shift.[2] |
| C4 | 125 - 130 (q, ²JCF ≈ 30-35 Hz) | The C4 carbon is directly attached to the trifluoromethyl group, leading to a quartet multiplicity in the proton-decoupled spectrum due to carbon-fluorine coupling. The trifluoromethyl group's electron-withdrawing nature will deshield this carbon.[6] |
| C5 | 135 - 140 | The chemical shift of C5 is influenced by the adjacent carbonyl group and the trifluoromethyl group. |
| C6 | 145 - 150 | The C6 carbon, attached to the thienyl group, will be deshielded. |
| CF₃ | 120 - 125 (q, ¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond carbon-fluorine coupling constant.[6][7] |
| C2' | 140 - 145 | The C2' carbon of the thienyl ring, being the point of attachment to the pyridazine ring, will be the most downfield of the thienyl carbons. |
| C3' | 128 - 132 | |
| C4' | 127 - 130 | |
| C5' | 125 - 128 |
Causality Behind Predicted Chemical Shifts: A Deeper Dive
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus, which is modulated by the interplay of inductive and resonance effects of the substituents, as well as magnetic anisotropy.
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The Pyridazine Ring: The two nitrogen atoms in the pyridazine ring are electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a significant deshielding (downfield shift) of the adjacent C4 and H5 nuclei. The carbon of the CF₃ group itself exhibits a characteristic quartet in the ¹³C NMR spectrum due to strong one-bond coupling with the three fluorine atoms.[6]
-
The Thienyl Group: The 2-thienyl group is an electron-rich aromatic system. Its effect on the pyridazine ring will be a combination of inductive and resonance effects. The protons of the thienyl ring itself will exhibit a characteristic splitting pattern.[8][9]
-
The Hydroxy/Oxo Group: As mentioned, the molecule will likely exist as the pyridazin-3(2H)-one tautomer. The carbonyl group at the C3 position has a strong deshielding anisotropic effect on the adjacent C4 and the peri-proton H5, pushing their signals downfield.[1][2] The N-H proton will be significantly deshielded and often broadened due to exchange and hydrogen bonding.
The following diagram illustrates the key structural features influencing the NMR chemical shifts.
Caption: Molecular structure highlighting key functional groups.
Experimental Protocol for NMR Analysis: A Self-Validating System
To obtain high-quality, unambiguous NMR data for 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating one-dimensional and two-dimensional NMR experiments for complete structural assignment.[1][3][4]
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for polar compounds and its high boiling point. It will also allow for the observation of the exchangeable N-H proton. Other suitable solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), though the position of the N-H peak may vary or be unobservable in protic solvents.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 250 ppm, relaxation delay of 2 seconds.
-
-
DEPT-135:
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (³JHH and some long-range couplings). It will be crucial for assigning the protons on the thienyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations from H5 to C3, C4, and C6 would confirm their connectivity.
-
The following diagram illustrates the experimental workflow for complete NMR characterization.
Caption: Recommended experimental workflow for NMR analysis.
Conclusion
This technical guide provides a robust theoretical framework for the ¹H and ¹³C NMR chemical shifts of 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine. By understanding the influence of each substituent on the electronic environment of the molecule, researchers can confidently predict and interpret the NMR spectra of this and related compounds. The detailed experimental protocol outlined herein provides a clear path to obtaining high-quality, unambiguous data, which is fundamental for the structural verification and further development of novel heterocyclic entities in the pharmaceutical and chemical sciences.
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